3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline
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Overview
Description
3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group, a methoxyethyl group, and a sulfonyl group attached to the aniline ring
Mechanism of Action
Biochemical Pathways
Aniline compounds can participate in various biochemical reactions, including electrophilic aromatic substitution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline . These factors could include pH, temperature, and the presence of other compounds that could interact with this compound.
Biochemical Analysis
Biochemical Properties
3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline is involved in electrophilic aromatic substitution reactions . It interacts with various enzymes and proteins, such as those involved in the Suzuki–Miyaura coupling reaction . The nature of these interactions is primarily through the formation of cationic intermediates .
Cellular Effects
It is believed to have the ability to improve the overall appearance of skin, including reversing skin wrinkles, by stimulating collagen production .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a cationic intermediate during electrophilic aromatic substitution . This intermediate then undergoes a series of reactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
It is known that the compound is an aniline metabolite of chlorpropham .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline typically involves the chlorosulfonylation of aniline derivatives. One common method is the Sandmeyer reaction, which uses diazonium salts as intermediates. The reaction conditions often include the use of chlorosulfonic acid and a suitable solvent such as dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorosulfonylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl methyl sulfone
- Cloransulam-methyl
- Other aniline derivatives with similar substituents
Uniqueness
3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications .
Properties
IUPAC Name |
3-chloro-4-(2-methoxyethylsulfonyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-14-4-5-15(12,13)9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSWTJONTYZAFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1=C(C=C(C=C1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1541378-81-7 |
Source
|
Record name | 3-chloro-4-(2-methoxyethanesulfonyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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